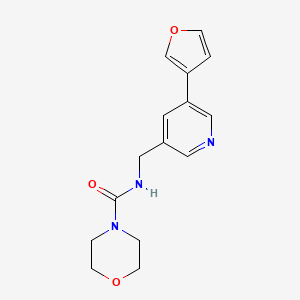

N-((5-(furan-3-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

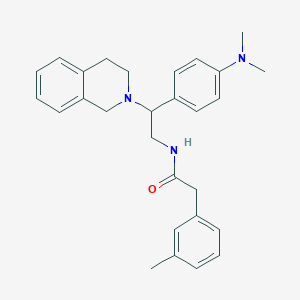

This compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

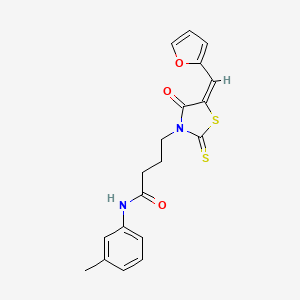

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyrrolidine derivatives have been synthesized using different cyclic or acyclic precursors . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis

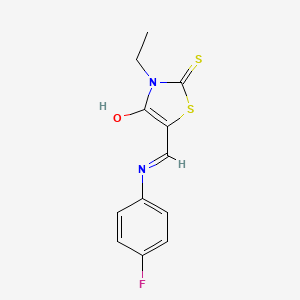

The structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis

The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions . A strong intramolecular hydrogen bond causes the C- methyl groups to tilt away from the cavity of the head group pyridine .Wissenschaftliche Forschungsanwendungen

Cancer Research

The compound has been investigated for its cytotoxic effects toward lung carcinoma, indicating potential applications in cancer research and therapy. This could involve the development of new chemotherapeutic agents targeting specific cancer cells .

Herbicide Development

Studies suggest that the compound could be modified to enhance its herbicidal activity and weed controlling spectrum, which could lead to the creation of more effective agricultural chemicals .

Pharmacological Activity

Indole derivatives, which share a similar molecular structure with the compound , have diverse biological and clinical applications. This implies that our compound may also possess a range of pharmacological activities worth exploring .

Anti-tubercular Agents

There is potential for the compound to be used in the design and synthesis of new anti-tubercular agents, contributing to the fight against tuberculosis by providing alternative treatment options .

Research and Industry Applications

Molecular Mechanisms

The compound could be used in theoretical and molecular mechanistic investigations to understand its interactions at the molecular level, which is crucial for drug design and development .

Chemical Synthesis

Its structure could facilitate novel methods of chemical synthesis, potentially leading to more efficient production processes for complex organic compounds .

Therapeutic Potential

Given its structural similarity to other biologically active compounds, there is a possibility that it could be developed into therapeutic agents for various diseases .

Wirkmechanismus

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biological activities. For instance, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a promising direction .

Eigenschaften

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c19-15(18-2-5-20-6-3-18)17-9-12-7-14(10-16-8-12)13-1-4-21-11-13/h1,4,7-8,10-11H,2-3,5-6,9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPVCLQXERRPHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-3-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2947425.png)

![3-(4-Chlorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2947429.png)

![N-[1-(2,4-Difluorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2947434.png)

![3-[1-(5-Ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2947436.png)

![8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one](/img/structure/B2947440.png)

![2-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2947442.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2947445.png)